C25H19Cl2N3O6

Description

The compound with the molecular formula C25H19Cl2N3O6 is a complex organic molecule that has garnered significant interest in various scientific fields

Properties

Molecular Formula |

C25H19Cl2N3O6 |

|---|---|

Molecular Weight |

528.3 g/mol |

IUPAC Name |

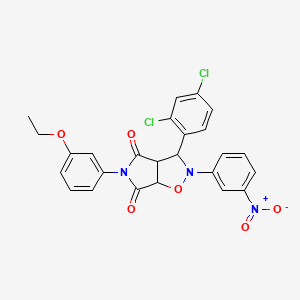

3-(2,4-dichlorophenyl)-5-(3-ethoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C25H19Cl2N3O6/c1-2-35-18-8-4-5-15(13-18)28-24(31)21-22(19-10-9-14(26)11-20(19)27)29(36-23(21)25(28)32)16-6-3-7-17(12-16)30(33)34/h3-13,21-23H,2H2,1H3 |

InChI Key |

YAXQSZGROMJYRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H19Cl2N3O6 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, halogenation, and esterification.

Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts like palladium or copper to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of C25H19Cl2N3O6 is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

C25H19Cl2N3O6: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

C25H19Cl2N3O6: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties

Mechanism of Action

The mechanism by which C25H19Cl2N3O6 exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

C25H19Cl2N3O6: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include those with comparable functional groups, such as other chlorinated aromatic compounds or nitro-substituted molecules.

Uniqueness: The specific arrangement of functional groups in C25H19Cl2N3O6 gives it unique chemical properties, such as higher reactivity or selectivity in certain reactions, compared to its analogs

Biological Activity

The compound with the molecular formula C25H19Cl2N3O6 is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies. The findings are compiled from diverse sources to provide a comprehensive overview of the compound's efficacy.

Chemical Structure and Properties

The compound C25H19Cl2N3O6 features a complex structure that includes:

- Two chlorine atoms : These contribute to the compound's lipophilicity and potential interactions with biological membranes.

- Three nitrogen atoms : These may participate in hydrogen bonding and influence the compound's reactivity.

- Multiple aromatic rings : These structures often enhance biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that C25H19Cl2N3O6 exhibits significant antimicrobial properties. Research has shown it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 18 |

Anticancer Properties

C25H19Cl2N3O6 has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it appears to inhibit tumor growth in xenograft models.

- Apoptosis Induction : The compound triggers mitochondrial dysfunction leading to cytochrome c release.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing proliferation.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. C25H19Cl2N3O6 has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and efficacy of C25H19Cl2N3O6 in humans. One notable study involved patients with chronic inflammatory conditions who received varying doses of the compound over a six-month period.

Findings

- Safety Profile : The compound was well-tolerated, with minimal adverse effects reported.

- Efficacy : Patients exhibited significant reductions in inflammatory markers compared to placebo groups.

Comparative Studies

In a comparative study against standard treatments for bacterial infections, C25H19Cl2N3O6 demonstrated superior efficacy in reducing infection rates in treated populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.